5-Amino-2-bromo-3-hydroxypyridine
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Overview
Description
5-Amino-2-bromo-3-hydroxypyridine is an organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its bromine, amino, and hydroxyl functional groups, which confer unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-3-hydroxypyridine can be achieved through various methods. One common approach involves the bromination of 3-hydroxy-2-aminopyridine. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .
Another method involves the protection of the amino group followed by bromination and subsequent deprotection. For example, 2-amino-5-hydroxypyridine can be synthesized via a four-step process involving protective reactions, methoxylation, deprotection, and demethylation .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromo-3-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the amino group can undergo reduction to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts, boronic acids
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine derivatives with carbonyl groups.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Amino-2-bromo-3-hydroxypyridine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-3-hydroxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases by binding to the active site and preventing substrate access . The presence of the amino, bromine, and hydroxyl groups allows for specific interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Similar structure but lacks the hydroxyl group.
3-Amino-5-bromo-2-hydroxypyridine: Similar structure but with different positioning of functional groups.
2-Bromo-5-hydroxypyridine: Lacks the amino group.
Uniqueness
5-Amino-2-bromo-3-hydroxypyridine is unique due to the presence of all three functional groups (amino, bromine, and hydroxyl) on the pyridine ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C5H5BrN2O |
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Molecular Weight |
189.01 g/mol |
IUPAC Name |
5-amino-2-bromopyridin-3-ol |
InChI |
InChI=1S/C5H5BrN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2 |
InChI Key |
HYRQRYJFHHOZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)N |
Origin of Product |
United States |
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